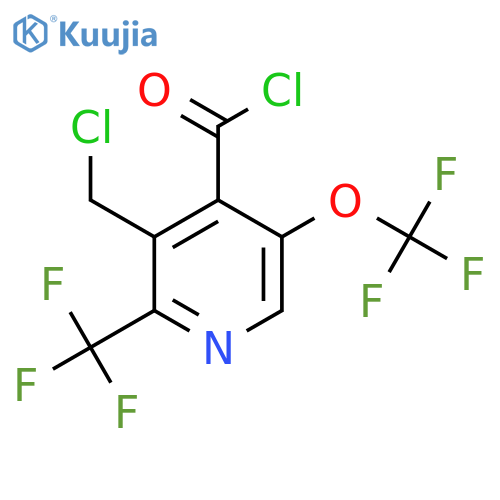

Cas no 1806782-72-8 (3-(Chloromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carbonyl chloride)

1806782-72-8 structure

商品名:3-(Chloromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carbonyl chloride

CAS番号:1806782-72-8

MF:C9H3Cl2F6NO2

メガワット:342.022041559219

CID:4846398

3-(Chloromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-(Chloromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carbonyl chloride

-

- インチ: 1S/C9H3Cl2F6NO2/c10-1-3-5(7(11)19)4(20-9(15,16)17)2-18-6(3)8(12,13)14/h2H,1H2

- InChIKey: FIBFKABREJWPCI-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(C(F)(F)F)=NC=C(C=1C(=O)Cl)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 361

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 39.2

3-(Chloromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029078200-1g |

3-(Chloromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carbonyl chloride |

1806782-72-8 | 97% | 1g |

$1,549.60 | 2022-03-31 |

3-(Chloromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carbonyl chloride 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

1806782-72-8 (3-(Chloromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carbonyl chloride) 関連製品

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬